molecular formula C15H18BNO3 B15248199 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol

Cat. No.: B15248199
M. Wt: 271.12 g/mol
InChI Key: CGTUELKVYAVQSX-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol is an organic compound that features a quinolin-8-ol moiety bonded to a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol typically involves the borylation of quinolin-8-ol derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinolin-8-ol with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The quinolin-8-ol moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced quinolin-8-ol derivatives.

    Substitution: Substituted boronic esters.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol involves its interaction with molecular targets through its boronic ester and quinolin-8-ol groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The quinolin-8-ol moiety can interact with metal ions, which is valuable in the development of metal ion sensors and chelators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol is unique due to the presence of both the boronic ester and quinolin-8-ol moieties, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile interactions with different molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-12(18)13(10)17-9-11/h5-9,18H,1-4H3

InChI Key

CGTUELKVYAVQSX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)O)N=C2

Origin of Product

United States

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